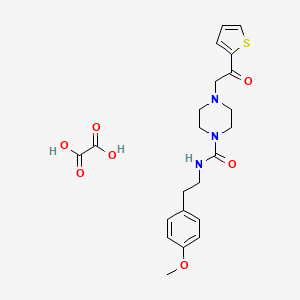![molecular formula C21H18Cl4N4O4 B2746691 1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione CAS No. 380197-16-0](/img/structure/B2746691.png)
1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione is a useful research compound. Its molecular formula is C21H18Cl4N4O4 and its molecular weight is 532.2. The purity is usually 95%.
BenchChem offers high-quality 1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Heterocyclic Compound Synthesis : Research has demonstrated methodologies for synthesizing azepinoquinoxalines and pyridopyrazinoazepines, which are closely related to the chemical structure of interest. These compounds are synthesized through reactions involving aminoalkyl-1,5-hexadiene-diones, leading to various heterocyclic compounds with potential applications in materials science and pharmaceuticals (Bonacorso, Effenberger, & Mack, 1995).
Molecular Engineering and Supramolecular Assemblies
- Supramolecular Chemistry : Studies have explored the crystal engineering of supramolecular assemblies involving benzenetetracarboxylic acid with aza donor molecules, revealing insights into host-guest systems and molecular tapes. These findings contribute to the understanding of molecular architecture and its implications for designing functional materials (Arora & Pedireddi, 2003).
Applications in Material Science
- Polyimide Synthesis : Research on the synthesis of novel optically active and flame-retardant heterocyclic polyimides showcases the utility of specific heterocyclic compounds in creating materials with desirable properties such as optical activity, thermal stability, and flame resistance. These materials have potential applications in advanced technologies and safety materials (Mallakpour, Hajipour, Mahdavian, & Khoee, 2000).
Synthetic Methodologies for Heterocyclic Compounds
- Novel Synthetic Routes : Studies on the synthesis of phthalazinone derivatives and their spectral characterization highlight the development of new synthetic pathways for creating a broad range of heterocyclic compounds. These methodologies can be applied to synthesize compounds similar to the one of interest, expanding the toolkit available for chemical synthesis and drug discovery (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
properties
IUPAC Name |
1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl4N4O4/c22-15-6-4-13(10-17(15)24)28-19(30)26-9-3-1-2-8-21(26,12-27(32)33)29(20(28)31)14-5-7-16(23)18(25)11-14/h4-7,10-11H,1-3,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCCKZFSXPBCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(N(CC1)C(=O)N(C(=O)N2C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2746615.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2746618.png)
![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2746619.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2746621.png)


![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide](/img/structure/B2746628.png)